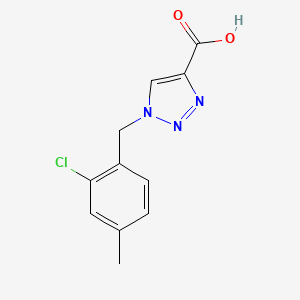
1-(2-chloro-4-methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid
描述
1-(2-chloro-4-methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid is a useful research compound. Its molecular formula is C11H10ClN3O2 and its molecular weight is 251.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(2-Chloro-4-methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid is a compound belonging to the triazole family, known for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry.
- Molecular Formula : C₁₁H₁₀ClN₃O₂
- Molecular Weight : 251.67 g/mol
- CAS Number : 1772630-03-1
Synthesis
The synthesis of this compound typically involves the reaction of appropriate aryl azides with ethyl acetoacetate under controlled conditions. The resulting triazole derivatives are then converted into their corresponding carboxylic acids through hydrolysis processes.
Anticancer Activity
Research indicates that various 1,2,3-triazole derivatives exhibit significant anticancer properties. In a study evaluating the anticancer activity of triazole derivatives against different cancer cell lines, some compounds demonstrated moderate activity against melanoma, colon, and breast cancer cells. Specifically, the presence of substituents such as methoxy groups enhanced the anticancer activity on leukemia cell lines by approximately 20% .
The mechanism by which this compound exerts its anticancer effects is believed to involve:
- Induction of apoptosis in cancer cells.
- Disruption of mitochondrial membrane potential.
- Induction of DNA damage without direct intercalation into DNA molecules .
Cytotoxicity Studies
Cytotoxicity studies have shown that this compound can selectively target cancer cells while sparing normal cells. The compound's effectiveness at nanomolar concentrations suggests a promising therapeutic index for further development in cancer treatment .
Case Studies
Several case studies have highlighted the biological activity of triazole derivatives:
- Study on Antitumor Activity : A series of triazole derivatives were synthesized and tested against the NCI60 cell line panel. Some derivatives showed notable activity with GI50 values indicating effective inhibition at low concentrations .
- Cytotoxic Effects on Leukemia Cells : A specific derivative exhibited cytotoxic effects comparable to established chemotherapeutics like doxorubicin. Morphological changes indicative of apoptosis were observed in treated Jurkat T-cells .
Comparative Analysis
The following table summarizes the biological activities of selected triazole derivatives compared to this compound:
| Compound Name | Anticancer Activity (GI50) | Mechanism of Action |
|---|---|---|
| This compound | Moderate (varies by cell line) | Induces apoptosis; DNA damage |
| N-(4-thiocyanatophenyl)-1H-1,2,3-triazole-4-carboxamides | Low nanomolar range | Selective cytotoxicity; mitochondrial disruption |
| 5-Methyl-3-(2-pyrrolidinyl)isoxazole | High (submicromolar) | Apoptosis induction; cell cycle arrest |
属性
IUPAC Name |
1-[(2-chloro-4-methylphenyl)methyl]triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O2/c1-7-2-3-8(9(12)4-7)5-15-6-10(11(16)17)13-14-15/h2-4,6H,5H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXCULLGPXMRKCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CN2C=C(N=N2)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















